REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([CH3:3])[CH3:2].C[O-].[Na+].[Na].[CH:15](Br)([CH3:17])[CH3:16]>CO>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH:15]([CH3:17])[CH3:16])([CH3:3])[CH3:2] |f:1.2,^1:13|
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Name
|
|
Quantity
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75 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)O
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Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
82.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
after which the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
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8 (± 8) h
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Type
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FILTRATION
|
Details
|
The cooled mixture was filtered
|
Type
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CUSTOM
|
Details
|
to remove solids and methanol
|
Type
|
CUSTOM
|
Details
|
was removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue, containing both liquid and solid
|
Type
|
ADDITION
|
Details
|
was treated with about equal volumes of diethyl ether and water, with the aqueous phase
|
Type
|
CUSTOM
|
Details
|
then separated
|
Type
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WASH
|
Details
|
The ether phase was washed with Claisen solution, water being
|
Type
|
ADDITION
|
Details
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added
|
Type
|
CUSTOM
|
Details
|
separation of phases
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases was extracted with ether
|
Type
|
ADDITION
|
Details
|
the extract being added to the prior retained organic phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined material was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Ether was removed by evaporation
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |